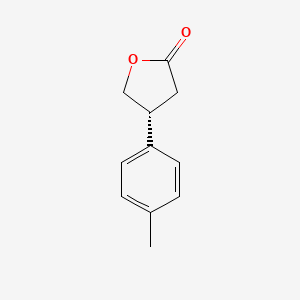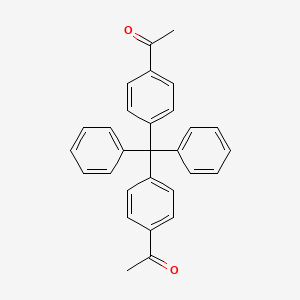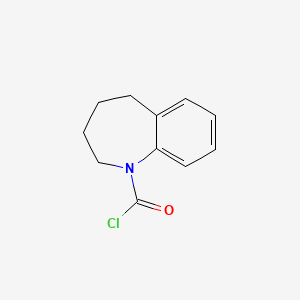![molecular formula C9H12F2 B12577842 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane CAS No. 634191-41-6](/img/structure/B12577842.png)
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 25 bonds, including 13 non-hydrogen bonds, and features multiple ring systems: one four-membered ring, two five-membered rings, one six-membered ring, one seven-membered ring, and one eight-membered ring . The presence of two fluorine atoms at the 3,3-positions adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane involves multiple steps, often starting from simpler bicyclic or tricyclic precursors. One common approach is the fluorination of tricyclo[4.2.1.0~2,5~]nonane derivatives using fluorinating agents under controlled conditions . The reaction conditions typically require anhydrous solvents and low temperatures to ensure selective fluorination without overreaction.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in fluorination techniques and the availability of specialized reagents have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols .
Scientific Research Applications
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity and stability. Additionally, the tricyclic structure can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorobicyclo[4.2.1]nonane: Similar structure but lacks the additional ring systems.
3,3-Difluorotricyclo[3.3.1]nonane: Different ring configuration with fewer rings.
3,3-Difluorotricyclo[4.3.0]nonane: Different ring sizes and configurations.
Uniqueness
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is unique due to its multiple ring systems and the presence of fluorine atoms, which impart distinct chemical and physical properties. Its complex structure makes it a valuable compound for studying the effects of fluorination and ring strain in organic molecules .
Properties
CAS No. |
634191-41-6 |
|---|---|
Molecular Formula |
C9H12F2 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3,3-difluorotricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H12F2/c10-9(11)4-7-5-1-2-6(3-5)8(7)9/h5-8H,1-4H2 |
InChI Key |
XHBBSEGSXYPYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)

![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)

![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
